molecular formula Al(NO3)3<br>AlN3O9 B085435 Aluminium nitrate CAS No. 13473-90-0

Aluminium nitrate

Cat. No. B085435
CAS RN: 13473-90-0
M. Wt: 213 g/mol
InChI Key: JLDSOYXADOWAKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04954462

Procedure details

Next an alumina precursor, basic aluminum nitroformoacetate (ANFA), was prepared. A solution was prepared by dissolving aluminum formoacetate (for preparation see Kirk-Othmer, Encyclopedia of Chemical Technology, 3d edition, Vol. 2, 202-204 (1978); Al: carboxylate=1:2; formate: acetate=1:1) in water with heating to yield a 6.4 wt. % fired solids content solution. A basic aluminum nitrate solution was prepared by charging a thick walled flask with 300 g of deionized water and 62.9 ml of concentrated HNO3, stirring and heating to a boil and adding 26.98 g of aluminum powder to the boiling mixture over a period of 2 hours in 5 lots of roughly 5 g each. Deionized water was added occasionally to keep the solution volume above 300 ml. After 4 hours when the dissolution of the aluminum was essentially complete, the solution was filtered through a Whatman #5 filter and found to be 18.5 wt. % alumina. A mixture of 200 g of the basic aluminum nitrate solution and 576.1 g of the aluminum formoacetate solution was boiled for 1 hour and filtered through a Whatman #5 filter. This resulting basic aluminum nitroformoacetate solution was found to contain 13.6 wt. % alumina.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
62.9 mL
Type
reactant
Reaction Step Three
Quantity
26.98 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
300 g
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Al:1].CC(O[Al]OC=O)=O.O.[N+:11]([O-:14])([OH:13])=[O:12]>O>[N+:11]([O-:14])([O-:13])=[O:12].[Al+3:1].[N+:11]([O-:14])([O-:13])=[O:12].[N+:11]([O-:14])([O-:13])=[O:12] |f:1.2,5.6.7.8,^1:4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O[Al]OC=O.O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
62.9 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
26.98 g
Type
reactant
Smiles
[Al]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
300 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solution was prepared
TEMPERATURE
Type
TEMPERATURE
Details
with heating
CUSTOM
Type
CUSTOM
Details
to yield a 6.4 wt. %
TEMPERATURE
Type
TEMPERATURE
Details
heating to a boil
FILTRATION
Type
FILTRATION
Details
the solution was filtered through a Whatman #5
FILTRATION
Type
FILTRATION
Details
filter
ADDITION
Type
ADDITION
Details
A mixture of 200 g of the basic aluminum nitrate solution and 576.1 g of the aluminum formoacetate solution
FILTRATION
Type
FILTRATION
Details
filtered through a Whatman #5
FILTRATION
Type
FILTRATION
Details
filter

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Al+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.